S-1,3-benzothiazol-2-yl 3-{[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]amino}propanethioate
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Overview
Description
1,3-BENZOTHIAZOL-2-YL 3-{[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYL]AMINO}PROPANETHIOATE is a complex organic compound that features a benzothiazole ring fused with a pyrazole moiety
Preparation Methods
The synthesis of 1,3-BENZOTHIAZOL-2-YL 3-{[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYL]AMINO}PROPANETHIOATE typically involves multiple steps, starting with the preparation of the benzothiazole and pyrazole intermediates. Common synthetic routes include:
Cyclization of 2-aminothiophenols: with acid chlorides to form benzothiazole derivatives.
Knoevenagel condensation: reactions involving thiazolidine-2,4-dione and aromatic aldehydes.
Microwave irradiation: and one-pot multicomponent reactions for efficient synthesis.
Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity, often using catalysts and controlled reaction conditions.
Chemical Reactions Analysis
1,3-BENZOTHIAZOL-2-YL 3-{[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYL]AMINO}PROPANETHIOATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert nitro groups to amines or reduce double bonds.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the benzothiazole or pyrazole rings.
Common reagents include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,3-BENZOTHIAZOL-2-YL 3-{[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYL]AMINO}PROPANETHIOATE has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anti-tubercular activity and potential use in drug development.
Industry: Utilized in the synthesis of dyes, catalysts, and materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 1,3-BENZOTHIAZOL-2-YL 3-{[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYL]AMINO}PROPANETHIOATE involves its interaction with specific molecular targets and pathways. For instance, in antimicrobial applications, it may inhibit key enzymes or disrupt cell membrane integrity. In medicinal chemistry, it may interact with proteins or receptors involved in disease pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Similar compounds to 1,3-BENZOTHIAZOL-2-YL 3-{[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYL]AMINO}PROPANETHIOATE include other benzothiazole derivatives and pyrazole-containing compounds. These compounds share structural similarities but may differ in their specific functional groups and biological activities. Examples include:
1,3-Benzothiazole: A simpler structure with diverse applications in dyes and pharmaceuticals.
2-(1,3-Benzothiazol-2-ylthio)succinic acid: Used in drug synthesis and organic reactions.
2,4-Disubstituted thiazoles: Known for their antibacterial and antifungal properties.
The uniqueness of 1,3-BENZOTHIAZOL-2-YL 3-{[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYL]AMINO}PROPANETHIOATE lies in its combined benzothiazole and pyrazole moieties, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C17H20N4OS2 |
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Molecular Weight |
360.5 g/mol |
IUPAC Name |
S-(1,3-benzothiazol-2-yl) 3-[(1,3,5-trimethylpyrazol-4-yl)methylamino]propanethioate |
InChI |
InChI=1S/C17H20N4OS2/c1-11-13(12(2)21(3)20-11)10-18-9-8-16(22)24-17-19-14-6-4-5-7-15(14)23-17/h4-7,18H,8-10H2,1-3H3 |
InChI Key |
NRBJQXXEDUQNDE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1C)C)CNCCC(=O)SC2=NC3=CC=CC=C3S2 |
Origin of Product |
United States |
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